molecular formula C18H18Cl2N2O2 B6451992 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine CAS No. 2548986-20-3

3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine

Cat. No. B6451992
CAS RN: 2548986-20-3
M. Wt: 365.2 g/mol
InChI Key: DDYJKERGRCLCNZ-UHFFFAOYSA-N
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Description

3-Chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine, also known as 3-chloro-4-CBP, is a novel compound with a wide range of applications in scientific research. 3-Chloro-4-CBP is a highly versatile compound with a wide range of properties, including high solubility and stability in various environments. In addition, 3-chloro-4-CBP has been found to be a useful reagent in organic synthesis and has been used in various biochemical and physiological studies.

Scientific Research Applications

3-Chloro-4-CBP has a wide range of applications in scientific research. It has been used as a reagent in organic synthesis, as a ligand in catalytic reactions, and as a substrate for enzyme assays. In addition, 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP has been used as a fluorescent probe for the detection of various compounds, including proteins, nucleic acids, and carbohydrates. Furthermore, 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP has been used as a fluorescent dye in imaging studies and as a fluorescent label for cell tracking.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP is not fully understood. However, it is believed that the compound acts as a fluorescent probe for the detection of various compounds due to its high solubility and stability in various environments. In addition, it is thought that the compound may interact with proteins and other molecules through hydrogen-bonding interactions and electrostatic interactions.
Biochemical and Physiological Effects
3-Chloro-4-CBP has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and it has been reported to have anti-inflammatory and anti-tumor effects. In addition, 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP has been found to be an effective inhibitor of certain enzymes, including cytochrome P450s and monoamine oxidases.

Advantages and Limitations for Lab Experiments

The use of 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP in lab experiments has several advantages. It is highly soluble in water and other solvents, making it suitable for a variety of applications. In addition, it is highly stable in various environments, making it an ideal reagent for use in organic synthesis. However, 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP also has several limitations. It is not very soluble in organic solvents, making it difficult to use in certain applications. In addition, the compound is not very stable in acidic or basic environments, making it unsuitable for use in certain biochemical and physiological studies.

Future Directions

The potential future directions for 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP are numerous. The compound has already been used as a fluorescent probe for the detection of various compounds, but further research could be conducted to explore its potential as a fluorescent label for cell tracking. In addition, further research could be conducted to explore the potential of 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP as an inhibitor of certain enzymes, such as cytochrome P450s and monoamine oxidases. Furthermore, further research could be conducted to explore the potential of 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP as an anti-inflammatory and anti-tumor agent. Finally, further research could be conducted to explore the potential of 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP as a reagent for organic synthesis.

Synthesis Methods

The synthesis of 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridineBP is achieved through a three-step process. The first step involves the reaction of 1-chloro-3-chlorobenzene with piperidine to produce the intermediate 1-(3-chlorobenzoyl)piperidin-4-yl chloride. The second step involves the addition of 4-methoxypyridine to the intermediate to form 3-chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine. Finally, the compound is purified by recrystallization.

properties

IUPAC Name

(3-chlorophenyl)-[4-[(3-chloropyridin-4-yl)oxymethyl]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Cl2N2O2/c19-15-3-1-2-14(10-15)18(23)22-8-5-13(6-9-22)12-24-17-4-7-21-11-16(17)20/h1-4,7,10-11,13H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDYJKERGRCLCNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COC2=C(C=NC=C2)Cl)C(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-4-{[1-(3-chlorobenzoyl)piperidin-4-yl]methoxy}pyridine

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